3-butoxy-N-(5-chloro-2-methylphenyl)benzamide
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Overview
Description
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to the benzamide structure, along with a chloro and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 3-butoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Acylation: The resulting amine is acylated with 5-chloro-2-methylbenzoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chloro substituent, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 3-butoxy-N-(5-carboxy-2-methylphenyl)benzamide.
Reduction: 3-butoxy-N-(2-methylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N-(2-chloro-5-methylphenyl)benzamide
- 3-butoxy-N-(5-chloro-2-ethylphenyl)benzamide
- 3-butoxy-N-(5-chloro-2-methylphenyl)acetamide
Uniqueness
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group and the chloro substituent on the phenyl ring differentiates it from other benzamides, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-4-10-22-16-7-5-6-14(11-16)18(21)20-17-12-15(19)9-8-13(17)2/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXJEBNUBXWOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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